5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole
Description
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a 3-chloro-2-methylpropyl group. This structure confers unique chemical and biological properties, positioning it as a candidate for applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
5-(3-chloro-2-methylpropyl)thiadiazole |
InChI |
InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-9-10-6/h4-5H,2-3H2,1H3 |
InChI Key |
BLRPYMYHMIZXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=NS1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis from Aminoacetonitrile and Sulfur Dichloride
One of the classical methods involves the reaction of aminoacetonitrile derivatives with sulfur dichloride or sulfur monochloride to generate the 1,2,3-thiadiazole core. This approach is well-documented in patents and literature for synthesizing various substituted thiadiazoles, including chlorinated derivatives.
Aminoacetonitrile derivative + Sulfur dichloride (or sulfur monochloride) → 1,2,3-Thiadiazole derivative
- Use of excess sulfur dichloride or sulfur monochloride (2.5–8 molar equivalents) to ensure complete ring formation.
- Solvent choice: Dimethylformamide (DMF), tetrahydrofuran (THF), or benzene.
- Temperature: Typically maintained between 10°C and 20°C during addition, then stirred at room temperature or slightly elevated temperatures (~60°C).
- Reaction time: Ranges from 2 to 6 hours, depending on temperature and reactant ratios.
- Addition of aminoacetonitrile bisulfate to sulfur dichloride in DMF, followed by stirring at 15–20°C, yields 3-chloro-1,2,5-thiadiazole, which can be further functionalized.
Functionalization of 3-Chloro-1,2,5-thiadiazole
The chlorinated thiadiazole can be selectively alkylated or acylated to introduce the 3-(3-Chloro-2-methylpropyl) substituent via nucleophilic substitution or radical-mediated processes.
- Nucleophilic substitution of the chlorine atom with a suitable alkylating agent, such as 3-chloro-2-methylpropyl halides, under basic conditions.
- Use of phase transfer catalysts or Lewis acids to facilitate substitution.
- Solvent: Acetone, ethanol, or dimethyl sulfoxide (DMSO).
- Base: Sodium hydride, potassium carbonate, or sodium hydroxide.
- Temperature: 25°C to 80°C depending on reactivity.
Post-Synthesis Functionalization of Pre-formed Thiadiazoles
Cyclization from Precursors
Alternatively, the compound can be synthesized via cyclization of suitable acyclic precursors such as thiosemicarbazides or thioacetamides bearing the 3-chloro-2-methylpropyl group, followed by oxidation or chlorination steps.
Representative Reaction Data and Conditions
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Aminoacetonitrile + Sulfur dichloride | Excess sulfur dichloride | DMF | 15–20°C | 2–6 hours | High | Classical route for 3-chloro-1,2,5-thiadiazole |
| 2 | 3-Chloro-1,2,5-thiadiazole + Alkyl halide | NaH or K2CO3 | DMSO or ethanol | 25–80°C | 12–24 hours | Moderate to high | Alkylation to introduce 3-(3-Chloro-2-methylpropyl) group |
| 3 | 4-Alkoxy-1,2,3-thiadiazole + Lewis acid | AlCl3 or BF3 | Toluene | 60–70°C | 1–2 hours | Variable | Ether cleavage and functionalization |
In-Depth Research Findings and Data Analysis
Recent advances in heterocyclic chemistry have demonstrated that regioselective synthesis of 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole can be achieved via Knoevenagel condensation and metal-catalyzed cyclizations . For example, the synthesis of related 1,2,3-thiadiazoles through (3 + 2) cycloadditions of thiadiazole derivatives with allenes or diazo compounds has been reported, providing routes to diversify the substitution pattern at the 5-position.
Furthermore, catalytic site-specific transannulations involving thiadiazole precursors and allenes under metal catalysis (e.g., Rhodium complexes) have been shown to afford regioselectively substituted thiadiazoles with high yields, as demonstrated in recent research articles.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs and Bioisosteric Replacements
Pyrrole Necroptosis Inhibitors
- Key Compound: 5-Cyano-1-methylpyrrole derivatives (e.g., compound 48 in ).
- Comparison : The pyrrole ring in 48 acts as a bioisostere for the 4-cyclopropyl-1,2,3-thiadiazole group in compound 4 . Both inhibit necroptosis with similar cellular activity profiles, suggesting shared mechanisms despite structural differences. However, 5-(3-chloro-2-methylpropyl)-1,2,3-thiadiazole may exhibit distinct inhibition pathways compared to pyrroles due to its chloroalkyl substituent .
5-Arylthio-1,2,3-thiadiazoles
- Key Compound : 5-(3-Chlorophenylthio)-1,2,3-thiadiazole ().
- Comparison : Substitution with arylthio groups (e.g., 3-chlorophenylthio) leads to thermal rearrangements into dithiins (e.g., compounds 7 , 8 ). In contrast, the chloro-methylpropyl substituent in the target compound may reduce such reactivity under similar conditions, enhancing stability for biological applications .
Functional Activity
Antifungal Derivatives
- Key Compounds: 5-(2-Hydroxypropyl)amino-1,2,3-thiadiazoles ().
- Comparison: Hydroxypropylamino substituents confer antifungal activity against pathogens like Fusarium oxysporum.
Necroptosis Inhibition
Chemical Reactivity and Stability
- Thermal Rearrangement : 5-Arylthio-1,2,3-thiadiazoles (e.g., 6c ) rearrange into dithiins under NaH/DMF at 120°C . The target compound’s chloro-methylpropyl group may resist such dimerization due to steric hindrance, enhancing synthetic utility.
- Synthetic Methods : 1,3,4-Thiadiazoles () are synthesized via POCl3-mediated cyclization, differing from 1,2,3-thiadiazole syntheses, which often require thioureas or thiosemicarbazides .
Data Tables
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Research Findings
- Bioisosterism : The 1,2,3-thiadiazole core can be replaced with pyrroles without loss of necroptosis inhibition, highlighting flexibility in drug design .
- Substituent Effects : Chloroalkyl groups (as in the target compound) may improve metabolic stability compared to hydroxypropyl or arylthio groups .
- Reactivity : Thermal rearrangements of 5-arylthio derivatives limit their utility, whereas the target compound’s structure could circumvent this issue .
Biological Activity
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and various applications in medicinal chemistry.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have garnered attention for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The specific compound this compound is a derivative that has shown promising results in various studies.
1. Antimicrobial Activity
Thiadiazole derivatives are known for their potent antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 500 |
| Escherichia coli | 12 | 500 |
| Candida albicans | 10 | 500 |
These results demonstrate the compound's potential as a base for developing new antimicrobial agents .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms .
3. Anti-inflammatory Effects
Thiadiazoles have been recognized for their anti-inflammatory properties. Studies indicate that derivatives can inhibit nitric oxide synthase (NOS), which plays a critical role in inflammatory processes:
- Mechanism : Inhibition of nNOS and iNOS isoforms leads to reduced nitric oxide production.
- Effectiveness : Compounds demonstrated significant reduction in inflammation markers in vitro.
Case Study 1: Anticonvulsant Activity
A series of thiadiazole derivatives were evaluated for anticonvulsant activity using maximal electroshock-induced seizure models. Among these, the compound demonstrated protective effects against seizures, suggesting its potential as an anticonvulsant agent .
Case Study 2: Antiviral Properties
Recent investigations into the antiviral properties of thiadiazole derivatives showed promising results against viral infections. Compounds were found to exhibit moderate antiviral activity against viruses such as SARS-CoV-2 through mechanisms involving covalent binding to viral proteins .
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Q & A
Q. What are the established synthetic routes for 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives with chloro-substituted precursors. For example, a validated protocol refluxes 4-chlorobenzoic acid (1 mol) with thiosemicarbazide (1 mol) in POCl₃ (3 mol) at 90°C for 3 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water (2:1) mixture . Optimization strategies include:
- Varying POCl₃ stoichiometry (1.5–4.0 mol) to balance reactivity and side-product formation.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Adjusting recrystallization solvents (e.g., ethanol or acetonitrile) to improve purity (>95% by HPLC).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound's structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR (DMSO-d₆): Assign proton environments (e.g., thiadiazole ring protons at δ 7.8–8.2 ppm) and carbon骨架 .
- FT-IR : Identify S-N (650–750 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretching vibrations .
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., S-N: 1.62–1.65 Å) and compare with DFT-optimized geometries .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 233.0124) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and predicted structural data?
- Methodological Answer :
- Perform B3LYP/6-311G(d,p) calculations to optimize geometry. Compare computed bond lengths (e.g., C-Cl: 1.76 Å vs. X-ray: 1.73 Å) and angles with experimental data.
- Analyze Mulliken charges to identify electron-deficient regions (e.g., sulfur atoms in thiadiazole).
- Calculate RMSD values (>0.05 Å suggests crystal packing effects) and refine solvation models (e.g., PCM for DMSO) .
Q. What experimental strategies address contradictory reports on the biological activity of thiadiazole derivatives?
- Methodological Answer :
- Standardize bioassays :
- Control pH (activity may vary by 2–3 log units between pH 5–8) .
- Use isogenic microbial strains to eliminate genetic variability.
- Dose-response analysis : Test 0.1–100 μM concentrations across ≥3 replicates.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance of ±15% efficacy differences .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying solvents and catalysts?
- Methodological Answer :
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents in nucleophilic substitution reactions. Monitor kinetics via UV-Vis spectroscopy.
- Catalytic screening : Test Pd(OAc)₂ or CuI in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize ligand ratios (1:1 to 1:3) for C-S bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
